molecular formula C22H24Cl2N2O2 B11956155 9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione CAS No. 853331-54-1

9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11956155
CAS No.: 853331-54-1
M. Wt: 419.3 g/mol
InChI Key: IXANAIAOWTUVCP-UHFFFAOYSA-N
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Description

9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: is a complex organic compound with a unique structure that combines a pyridine ring substituted with two chlorine atoms and a hexahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyridine derivative, followed by the introduction of the hexahydroacridine moiety. Key steps include chlorination, cyclization, and methylation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the acridine core, resulting in the formation of reduced analogs.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry: In chemistry, 9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, leading to the discovery of new therapeutic agents.

Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of drugs for various diseases. Its interactions with specific molecular targets could result in the modulation of biological pathways relevant to disease treatment.

Industry: In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

    9-(2,6-Dichloropyridin-3-yl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: can be compared to other acridine derivatives and pyridine-substituted compounds.

    Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

    Chloropyridines: Compounds like 2,6-dichloropyridine, which share the pyridine ring with chlorine substituents.

Uniqueness: The uniqueness of this compound lies in its combined structural features of both the acridine and pyridine moieties, along with the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

853331-54-1

Molecular Formula

C22H24Cl2N2O2

Molecular Weight

419.3 g/mol

IUPAC Name

9-(2,6-dichloropyridin-3-yl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C22H24Cl2N2O2/c1-21(2)7-12-18(14(27)9-21)17(11-5-6-16(23)26-20(11)24)19-13(25-12)8-22(3,4)10-15(19)28/h5-6,17,25H,7-10H2,1-4H3

InChI Key

IXANAIAOWTUVCP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=C(N=C(C=C4)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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